4-[(4-chlorophenyl)methyl]piperidin-4-ol hydrochloride
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Description
“4-[(4-chlorophenyl)methyl]piperidin-4-ol hydrochloride”, also known as Loperamide Hydrochloride Impurity C, is a compound with the molecular formula C11H14ClNO . It is used as an intermediate for the synthesis of pharmaceuticals such as haloperidol (a neuroleptic drug used to treat psychotic illnesses, extreme agitation, or Tourette’s syndrome) and loperamide which is effective against diarrhea resulting from gastroenteritis or inflammatory bowel disease .
Molecular Structure Analysis
In the molecular structure of this compound, the piperidine ring adopts a chair conformation. The hydroxyl substituent and the N-bound H atom occupy the axial positions, while the benzene ring occupies the equatorial position .Physical and Chemical Properties Analysis
The compound has a molecular weight of 211.69 . More detailed physical and chemical properties were not found in the search results.Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-chlorophenyl)methyl]piperidin-4-ol hydrochloride involves the reaction of 4-chlorobenzyl chloride with piperidine followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "4-chlorobenzyl chloride", "piperidine", "sodium borohydride", "hydrochloric acid", "water" ], "Reaction": [ "Add 4-chlorobenzyl chloride to a solution of piperidine in dichloromethane.", "Stir the mixture at room temperature for several hours.", "Add sodium borohydride to the reaction mixture and stir for an additional hour.", "Add hydrochloric acid to the reaction mixture to quench the reaction.", "Extract the product with dichloromethane and wash with water.", "Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain the desired product as a hydrochloride salt." ] } | |
CAS No. |
68808-86-6 |
Molecular Formula |
C12H17Cl2NO |
Molecular Weight |
262.17 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-3-1-10(2-4-11)9-12(15)5-7-14-8-6-12;/h1-4,14-15H,5-9H2;1H |
InChI Key |
UHMIYZWVRUWKOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC=C(C=C2)Cl)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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